![molecular formula C24H21ClN2O6 B12880285 Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate CAS No. 7061-86-1](/img/structure/B12880285.png)
Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate is an aromatic compound with the molecular formula C24H21ClN2O6 and a molecular weight of 468.88 g/mol . This compound is known for its complex structure, which includes a cyclohexyl group, a furan ring, and a benzoate ester. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization. The process is designed to maximize yield and minimize impurities, ensuring that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of aromatic compounds on biological systems, including their interactions with proteins and enzymes.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound may be used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate
- Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate derivatives
- Other aromatic compounds with similar functional groups
Uniqueness
Cyclohexyl 4-(5-(2-chloro-4-nitrophenyl)furan-2-carboxamido)benzoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
7061-86-1 |
|---|---|
Formule moléculaire |
C24H21ClN2O6 |
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
cyclohexyl 4-[[5-(2-chloro-4-nitrophenyl)furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H21ClN2O6/c25-20-14-17(27(30)31)10-11-19(20)21-12-13-22(33-21)23(28)26-16-8-6-15(7-9-16)24(29)32-18-4-2-1-3-5-18/h6-14,18H,1-5H2,(H,26,28) |
Clé InChI |
SCIDQTLJBMIDTH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12880202.png)
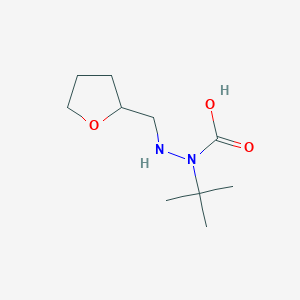
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
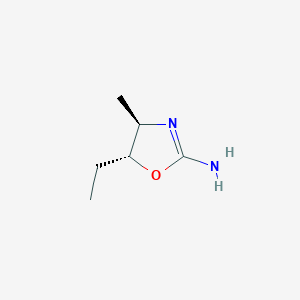
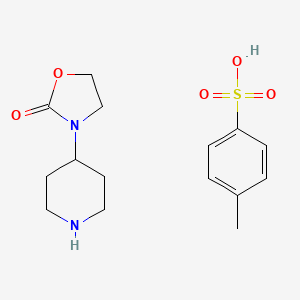
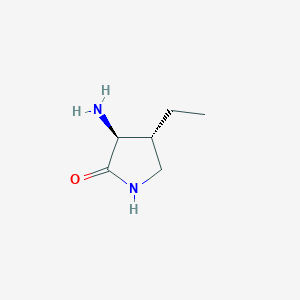
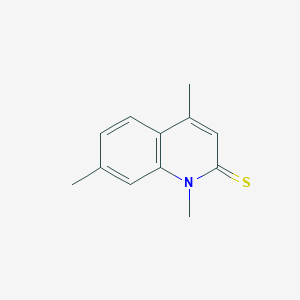
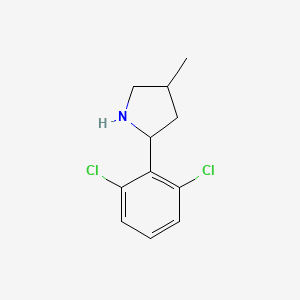
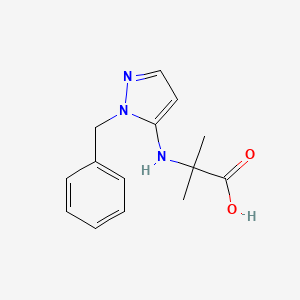
![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
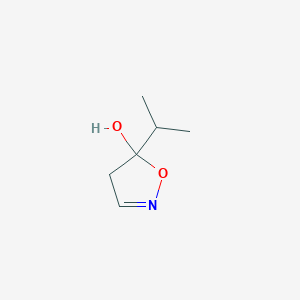
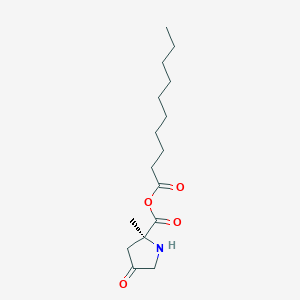
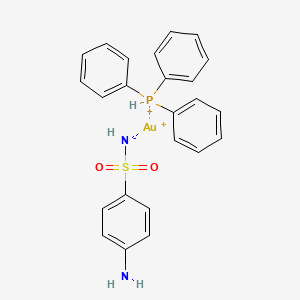
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
